6-Methylbenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIMNVXACKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937136 | |
| Record name | 6-Methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-47-6, 31393-23-4 | |
| Record name | Benzo(b)thiophene, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Methylbenzo B Thiophene and Its Derivatives
Classical and Emerging Synthetic Routes
The construction of the benzo[b]thiophene scaffold, including the 6-methyl substituted variant, can be achieved through several strategic bond formations. These methods often involve the cyclization of appropriately substituted benzene derivatives.
Electrophilic Cyclization Strategies
Electrophilic cyclization is a powerful method for the synthesis of benzo[b]thiophenes. This approach typically involves the intramolecular cyclization of an alkyne precursor bearing a thioether group. Various electrophiles can initiate this cyclization.
One common strategy employs o-alkynyl thioanisoles as precursors. nih.gov The reaction is initiated by an electrophile that activates the alkyne, facilitating the nucleophilic attack of the sulfur atom to form the thiophene (B33073) ring. A range of electrophiles have been successfully used, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sources of electrophilic sulfur and selenium. acs.org For instance, the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate allows for an electrophilic sulfur-mediated cyclization to produce 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. organic-chemistry.orgnih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov
The reaction of o-alkynylthioanisoles with cupric halides (CuX₂, where X = Br or Cl) also provides a route to 2-substituted 3-halobenzo[b]thiophenes in good yields. semanticscholar.org Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions offer an efficient and environmentally friendly approach to benzothiophene derivatives. organic-chemistry.org
| Precursor | Electrophile | Product | Reference |
| o-(1-Alkynyl)thioanisole | I₂, Br₂, NBS, p-O₂NC₆H₄SCl, PhSeCl | 2,3-Disubstituted benzo[b]thiophenes | acs.org |
| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted 3-thiomethylbenzo[b]thiophenes | organic-chemistry.orgnih.gov |
| 2-Alkynylthioanisoles | CuX₂ (X=Br or Cl) | 2-Substituted 3-halobenzo[b]thiophenes | semanticscholar.org |
| Substituted thiophenols and alkynes | I₂ | Benzothiophene derivatives | organic-chemistry.org |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has become an indispensable tool in organic synthesis, and the construction of the benzo[b]thiophene ring system is no exception. kfupm.edu.sa Palladium, in particular, has been extensively used in various coupling and cyclization strategies.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are pivotal in assembling the precursors for benzo[b]thiophene synthesis. scispace.comrsc.orgmdpi.com A common two-step approach involves the Sonogashira coupling of a terminal alkyne with an ortho-substituted iodothioanisole, followed by an electrophilic cyclization. acs.org This sequence allows for the synthesis of a wide variety of 2,3-disubstituted benzo[b]thiophenes. acs.orgnih.gov
For example, 2-iodothiophenol can be coupled with phenylacetylene in a palladium(II)-catalyzed Sonogashira-type reaction to afford 2-substituted benzo[b]thiophenes in moderate to good yields. scispace.comrsc.org The proposed mechanism involves the initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes palladium-coordinated cyclization. rsc.org This methodology has been applied to the synthesis of various benzo[b]thiophene derivatives. scispace.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| o-Iodothioanisole | Terminal Alkynes | Palladium catalyst | o-(1-Alkynyl)thioanisole | acs.org |
| 2-Iodothiophenol | Phenylacetylene | Pd(II) catalyst | 2-Substituted benzo[b]thiophenes | scispace.comrsc.org |
| Aryl dihalides | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkyne-substituted precursors | nih.gov |
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, including benzo[b]thiophenes. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Palladium-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported to occur selectively at the C2-position. nih.govacs.org Similarly, palladium-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates also proceeds with C2-selectivity. nih.govacs.org
Recent advancements have shown that silver(I) can enable the direct α-arylation of benzo[b]thiophenes at near-room temperature, with evidence suggesting that the C-H activation step is rate-limiting. acs.org The regioselectivity of C-H functionalization can often be controlled by directing groups or by the inherent reactivity of the heterocyclic system. nih.govsemanticscholar.org
| Substrate | Reagent | Catalyst System | Product | Reference |
| Benzo[b]thiophene 1,1-dioxide | Arylboronic acid | Pd(OAc)₂ | 2-Arylbenzo[b]thiophene 1,1-dioxide | nih.govacs.org |
| Benzo[b]thiophene 1,1-dioxide | Styrene/Acrylate | Palladium catalyst | 2-Olefinated benzo[b]thiophene 1,1-dioxide | nih.govacs.org |
| Benzo[b]thiophene | Aryl iodide | Pd(OAc)₂, Ag₂O | 2-Arylbenzo[b]thiophene | acs.org |
Base-Catalyzed Cyclizations
Base-catalyzed cyclization reactions offer a metal-free alternative for the synthesis of benzo[b]thiophenes. These reactions often proceed through a sequence of rearrangements and cyclizations.
An efficient method involves a base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration. researchgate.net This strategy has been successfully applied to the synthesis of various benzo[b]thiophene derivatives. Base-catalyzed halogen dance reactions on thiophenes have also been investigated, which can be a useful tool for preparing specifically substituted precursors. acs.org
Halogen-Catalyzed and Acid-Catalyzed Cyclizations
Halogen-mediated electrophilic cyclization is a well-established method for synthesizing halogenated heterocycles. semanticscholar.org Iodine, in particular, is a mild and non-toxic electrophile that can catalyze various organic transformations with high efficiency and selectivity. ias.ac.in For instance, the reaction of 2-alkynylthioanisoles with molecular iodine leads to the formation of 3-iodobenzo[b]thiophenes. nih.govias.ac.in These iodinated products can then be further functionalized using palladium-catalyzed cross-coupling reactions. nih.govias.ac.in
Acid-catalyzed cyclizations are also employed in the synthesis of benzo[b]thiophenes. For example, 2-phenylbenzo[b]thiophenes can be prepared by the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals. google.com Similarly, 3-substituted benzo[b]thiophenes can be synthesized through the acid-catalyzed cyclization of arylthiomethyl ketones. google.com Scandium(III) triflate has been used to catalyze the intermolecular cyclization between para-substituted N-(arylthio)succinimides and alkynes, which proceeds with a unique 1,2-sulfur migration to afford 6-substituted benzo[b]thiophenes. rsc.org
Domino Reaction Sequences in Benzo[b]thiophene Synthesis
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an efficient and atom-economical pathway to complex molecules. Several domino strategies have been developed for the synthesis of highly functionalized benzo[b]thiophenes. nih.govmalayajournal.orgnih.govresearchgate.net
One such sequence involves a one-pot, four-component reaction of a thiophenone, malononitrile, and an aromatic aldehyde in the presence of a base like sodium ethoxide. malayajournal.org This transformation is believed to proceed through a cascade of reactions including a Knoevenagel condensation, Michael addition, and an intramolecular Thorpe-Ziegler cyclization, followed by tautomerization and elimination to yield highly substituted benzo[b]thiophenes. malayajournal.org A similar domino approach has been used to synthesize 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles from 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes. nih.gov
Another efficient domino protocol leads to 3-amino-2-formyl-functionalized benzothiophenes. nih.gov These products can then serve as versatile building blocks for creating libraries of more complex, fused heterocyclic systems, such as benzothieno[3,2-b]pyridines, through subsequent reactions like the Friedländer annulation. nih.gov
Intramolecular Dehydrogenative C–S Bond Formation Techniques
Intramolecular dehydrogenative C–S bond formation represents a direct and modern approach to constructing the thiophene ring of the benzo[b]thiophene system. This strategy avoids the need for pre-functionalized starting materials, such as halides, by directly coupling a C-H bond with an S-H bond or a derivative thereof.
A notable example is the synthesis of 2-aminobenzo[b]thiophenes from substituted thioamides of 2-arylacetic acids. thieme-connect.comresearchgate.net This transformation is achieved through a rapid intramolecular cross-dehydrogenative cyclization mediated by the iodine(III) reagent hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent. thieme-connect.comresearchgate.net The method is operationally simple and tolerates a variety of substituents, allowing for molecular diversification. thieme-connect.comresearchgate.net
Analogous C–S bond-forming strategies have been developed using electrochemistry. rsc.org For instance, an external oxidant-free intramolecular dehydrogenative C–S cross-coupling can be performed under electrolytic conditions to synthesize benzothiazoles from N-aryl thioamides, showcasing a green chemistry approach to similar heterocyclic systems. rsc.org Copper-mediated dehydrogenative coupling has also been employed for intramolecular C–O bond formation to create analogous benzothieno[3,2-b]benzofurans, suggesting the potential for similar C–S coupling strategies. nih.gov
Targeted Synthesis of Substituted 6-Methylbenzo[b]thiophene Scaffolds
The synthesis of specifically substituted scaffolds, such as those based on this compound, requires regioselective methods to introduce functional groups at desired positions.
Preparation of Functionalized Carboxylic Acid Derivatives
This compound-2-carboxylic acid is a key intermediate for further chemical elaboration. Its synthesis often begins with this compound. A common route involves regioselective bromination at the 2-position, which is directed by the methyl group. This bromination can be achieved using pyridinium perbromide hydrobromide under cold conditions. The resulting 2-bromo-6-methylbenzo[b]thiophene is then subjected to a nucleophilic substitution reaction with the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation of the malonate ester furnish the desired carboxylic acid.
Alternatively, other functionalized benzo[b]thiophene-2-carboxylic acids can be prepared from corresponding benzaldehydes. For example, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate can be synthesized by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of potassium carbonate. mdpi.com The resulting ester is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide. nih.gov
The table below summarizes the synthesis of various substituted benzo[b]thiophene-2-carboxylic acids.
| Starting Material | Reagents | Product | Yield |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 1. Ethyl thioglycolate, K₂CO₃; 2. NaOH | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 89% |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | NaOH | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 87% |
| 3-Methylbenzo[b]thiophene-6-carboxylic acid | Methanol, HCl | 3-Methylbenzo[b]thiophene-6-carboxylic acid methyl ester | - |
Data compiled from multiple sources. mdpi.comnih.govprepchem.com
Synthesis of Halogenated Benzo[b]thiophene Analogues
Halogenated benzo[b]thiophenes are valuable precursors for cross-coupling reactions and are also investigated for their biological activities. Electrophilic cyclization reactions of alkynes are a straightforward method for generating 3-halo substituted benzo[b]thiophenes. nih.gov For instance, the cyclization of cyclohexyl-substituted alkynyl thioanisole with sodium chloride or sodium bromide provides the corresponding 3-chloro and 3-bromo benzo[b]thiophene derivatives in excellent yields (90% and 92%, respectively). nih.gov
Syntheses targeting halogenation on the benzene ring have also been developed. As mentioned previously, 6-chlorobenzo[b]thiophene-2-carboxylic acid can be prepared by hydrolysis of its ethyl ester. nih.gov Similarly, 6-fluorobenzo[b]thiophene-2-carboxylic acid is accessible through a multi-step synthesis starting from the appropriately fluorinated benzaldehyde, followed by hydrolysis. mdpi.comnih.gov
The following table details the synthesis of specific halogenated benzo[b]thiophene analogues.
| Product | Synthetic Method | Yield |
| 2-Cyclohexyl-3-chlorobenzo[b]thiophene | Electrophilic cyclization | 90% |
| 2-Cyclohexyl-3-bromobenzo[b]thiophene | Electrophilic cyclization | 92% |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Ester hydrolysis | 87% |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | From ethyl ester | 75% |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. rasayanjournal.co.inajrconline.org This technology has been successfully applied to the synthesis of benzo[b]thiophene derivatives.
A prime example is the rapid synthesis of 3-aminobenzo[b]thiophenes. rsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine is efficiently promoted by microwave irradiation at 130 °C in DMSO. rsc.org This method provides access to the desired products in good to excellent yields (58–96%) in a fraction of the time required by conventional heating. rsc.org These 3-amino-benzo[b]thiophene scaffolds are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules. rsc.orgrsc.org The use of microwave heating has proven to be a significant advancement for creating libraries of such compounds for drug discovery. rasayanjournal.co.inmdpi.com
Optimization and Green Chemistry Considerations in Synthesis
The industrial and pharmaceutical significance of benzo[b]thiophenes has necessitated the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally sustainable. Optimization of reaction conditions and the integration of green chemistry principles are paramount in minimizing waste, reducing energy consumption, and avoiding hazardous substances in the synthesis of this compound and its derivatives.
Research into the synthesis of the broader benzo[b]thiophene family has focused on several key areas to improve the environmental footprint and efficiency of the processes. These include the use of greener solvents, the development of catalyst-free and transition-metal-free reactions, and the optimization of reaction parameters such as temperature, catalyst loading, and reaction time.
Green Chemistry Approaches
Modern synthetic strategies for benzo[b]thiophenes increasingly incorporate the principles of green chemistry. A notable approach is the development of an environmentally benign process for synthesizing 2,3-disubstituted benzo[b]thiophenes through electrophilic cyclization. This method utilizes the green solvent ethanol and employs safe, inexpensive inorganic reagents to produce the desired compounds in high yields under mild conditions. targetmol.com
Further advancing the goal of sustainability, transition-metal-free methods have been established. One such method involves the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide. This process avoids costly and toxic transition-metal catalysts, which can contaminate the final product. The optimization of this reaction identified polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures as effective, offering a more economical and environmentally friendly alternative to traditional catalytic systems. researchgate.net
Solvent-free, one-pot multicomponent reactions also represent a significant step towards greener synthesis. An effective, catalyst-free synthesis of thiophene derivatives has been demonstrated through a one-pot reaction of aroylisothiocyanates, alkyl bromides, and enaminones at room temperature. Such methods offer numerous advantages, including shorter reaction times, higher yields, and simplified product separation. semanticscholar.org
Optimization of Reaction Parameters
Systematic optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. For palladium-catalyzed syntheses of substituted benzo[b]thiophenes, extensive screening of catalysts, reoxidants, solvents, and temperatures has been performed. While specific optimization data for this compound is not extensively detailed in the literature, studies on analogous structures provide a clear framework for this process.
For instance, the optimization of the synthesis of a multisubstituted benzo[b]thiophene derivative (4a) via palladium-catalyzed intramolecular C-H functionalization highlights the critical role of each parameter. The screening process revealed that catalysts like Pd(OAc)₂ or PdCl₂ in combination with Cu(OAc)₂ as a reoxidant in solvents such as DMF or DMSO at 120-130 °C provided good yields. researchgate.net This systematic approach is directly applicable to refining the synthesis of this compound.
Table 1: Illustrative Optimization of Palladium-Catalyzed Benzo[b]thiophene Synthesis (Based on the synthesis of a model substituted benzo[b]thiophene)
| Entry | Catalyst (mol%) | Reoxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (20) | Cu(OAc)₂ (1.0) | DMF | 120 | 7 | 78 |
| 2 | PdCl₂ (20) | Cu(OAc)₂ (1.0) | DMF | 120 | 7 | 75 |
| 3 | Pd(OAc)₂ (20) | Cu(OAc)₂ (1.0) | DMSO | 130 | 6 | 80 |
| 4 | PdCl₂ (20) | Cu(OAc)₂ (1.0) | DMSO | 130 | 6 | 78 |
| 5 | Pd(OAc)₂ (20) | O₂ (1 atm) | DMF | 120 | 12 | 65 |
| 6 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1.0) | DMF | 120 | 12 | 60 |
This table is an illustrative example based on published optimization studies for substituted benzo[b]thiophenes to demonstrate a typical screening process. researchgate.net
Synthesis of 6-Substituted Derivatives
The principles of optimization and green chemistry are directly relevant to the synthesis of functionalized this compound derivatives. For example, the synthesis of a 6-bromo benzo[b]thiophene via electrophilic cyclization of an alkynyl thioanisole containing a bromine atom proceeded in excellent yield (95%). The presence of the bromine functionality is particularly valuable as it allows for further functionalization of the molecule. nih.gov However, the procedure often utilizes solvents like dichloromethane (CH₂Cl₂), which is a focus for replacement in green chemistry due to its environmental and health concerns. nih.gov
Similarly, procedures for obtaining ethyl 6-chlorobenzo[b]thiophene-2-carboxylate and ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate have been established. These syntheses involve the reaction of a substituted benzaldehyde with ethyl thioglycolate in DMF at 60 °C. nih.gov While effective, future optimization of these methods could focus on replacing DMF with a more benign solvent and exploring lower-energy reaction pathways.
Table 2: Summary of Synthetic Approaches with Green Chemistry Considerations
| Product Type | Synthetic Method | Key Conditions | Green Aspects | Areas for Improvement |
| 2,3-Disubstituted Benzo[b]thiophenes | Electrophilic Cyclization | Ethanol solvent, mild conditions | Use of a green solvent, safe reagents | Broaden substrate scope |
| Various Benzo[b]thiophenes | SNAr-Type Reaction | K₂S, DMF, 140 °C | Transition-metal-free | High temperature, use of DMF |
| 6-Bromo Benzo[b]thiophene | Electrophilic Cyclization | CH₂Cl₂, room temperature | High atom economy, high yield | Replacement of dichloromethane |
| 6-Chloro/Trifluoromethyl Derivatives | Condensation/Cyclization | DMF, 60 °C | Moderate temperature | Replacement of DMF |
By focusing on these optimization strategies and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.
Reactivity and Functionalization of 6 Methylbenzo B Thiophene
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In benzo[b]thiophenes, the thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene ring. Substitution typically occurs preferentially at the C2 or C3 position of the thiophene moiety.
The mechanism for electrophilic aromatic substitution involves a two-step process:
Attack by the aromatic ring: The π-electrons of the aromatic ring act as a nucleophile, attacking an electrophile (E+). This initial step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
For substituted benzo[b]thiophenes like 6-methylbenzo[b]thiophene, the position of the existing substituent influences the regioselectivity of further substitutions. The methyl group at the 6-position is an electron-donating group, which activates the benzene ring towards electrophilic attack. However, the inherent higher reactivity of the thiophene ring often directs electrophiles to the C2 or C3 positions. The precise outcome can depend on the nature of the electrophile and the reaction conditions. For instance, an impurity observed during the synthesis of Zileuton was identified as a benzo[b]thiophene derivative that had undergone electrophilic substitution at the 6-position, indicating that substitution on the benzene ring is also possible. nih.gov
Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The choice of catalyst and reaction conditions is crucial for generating the strong electrophilic species required for the reaction to proceed. msu.edulibretexts.org
Derivatization Strategies for Enhancing Molecular Complexity
The this compound core is a versatile starting point for the synthesis of more complex molecules with diverse applications. Various strategies have been developed to functionalize both the thiophene and benzene rings, as well as the methyl group.
One common approach involves the modification of a carboxylic acid group, typically introduced at the C2 position. For example, 6-chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized and subsequently converted into its corresponding hydrazide. This intermediate can then be reacted with various aromatic or heteroaromatic aldehydes to produce a diverse library of benzo[b]thiophene acylhydrazones, which have been investigated for their antimicrobial properties. mdpi.com
Another strategy is the electrophilic cyclization of o-alkynyl thioanisoles. This method provides a direct route to substituted benzo[b]thiophenes. nih.govorganic-chemistry.org By using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt, 2,3-disubstituted benzo[b]thiophenes can be synthesized in high yields under moderate conditions. organic-chemistry.org This approach allows for the introduction of various functionalities and can be applied to create complex derivatives. For instance, the synthesis of 3-halobenzo[b]thiophenes can be achieved through a photo-driven halocyclization/demethylation of 2-alkynylthioanisoles using simple alkyl halides. dntb.gov.ua
These derivatization strategies highlight the utility of the benzo[b]thiophene scaffold in generating structurally diverse molecules for various chemical and biological applications. dntb.gov.ua
Cycloaddition Reactions of this compound S-Oxides
Thiophene S-oxides, including benzo[b]thiophene S-oxides, are reactive dienes that can participate in [4+2] cycloaddition reactions (Diels-Alder reactions). mdpi.orgresearchgate.net These reactions provide a powerful method for constructing new ring systems. The S-oxide is typically generated in situ by the oxidation of the parent benzo[b]thiophene, for example, using meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid like BF₃·Et₂O. researchgate.net
The resulting benzo[b]thiophene S-oxide can then react with a variety of dienophiles, such as alkenes and alkynes. researchgate.netrsc.org These cycloaddition reactions can lead to the formation of complex polycyclic structures. For example, the reaction with alkynes can yield substituted arenes after the extrusion of sulfur monoxide from the initial cycloadduct. rsc.org The reactivity and outcome of the cycloaddition are influenced by steric and electronic factors of both the thiophene S-oxide and the dienophile. mdpi.org
Benzo[b]thiophene S-oxides can also act as both the diene and the dienophile in self-dimerization reactions. researchgate.netresearchtrends.net While specific studies focusing solely on this compound S-oxide are not detailed, the general reactivity patterns of substituted benzo[b]thiophene S-oxides suggest it would be a viable diene in cycloaddition reactions, with the methyl group potentially influencing the stereoselectivity and rate of the reaction.
| Reaction Type | Reactants | Product Type | Ref. |
| [4+2] Cycloaddition | Benzo[b]thiophene S-oxide, Alkenes | 7-Thiabicyclo[2.2.1]heptene S-oxide derivatives | mdpi.orgresearchgate.net |
| [4+2] Cycloaddition | Benzo[b]thiophene S-oxide, Alkynes | Substituted arenes (after SO extrusion) | researchgate.netrsc.org |
| Dimerization | Benzo[b]thiophene S-oxide | Dimeric adducts | researchgate.netresearchtrends.net |
Oxidative Olefination Reactions of Benzo[b]thiophene 1,1-Dioxides
Benzo[b]thiophene 1,1-dioxides are important building blocks, particularly in the field of materials science, due to their electron-withdrawing nature which can be used to tune the electronic properties of π-conjugated systems. nih.gov A key reaction for functionalizing these compounds is the palladium-catalyzed C2-selective oxidative olefination, also known as an oxidative Heck reaction.
This reaction allows for the direct coupling of benzo[b]thiophene 1,1-dioxides with various alkenes, such as styrenes and acrylates, at the C2 position. The transformation demonstrates broad functional group tolerance and high C2 selectivity. nih.gov
For this compound, the first step is its oxidation to the corresponding 1,1-dioxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid. acs.org The resulting this compound 1,1-dioxide can then undergo the Pd(II)-catalyzed oxidative olefination.
A study on this reaction provided specific results for the olefination of this compound 1,1-dioxide with styrene. nih.govacs.org
| Substrate | Olefin | Catalyst | Oxidant | Product | Yield |
| This compound 1,1-dioxide | Styrene | Pd(OAc)₂ | Ag₂CO₃ | (E)-2-styryl-6-methylbenzo[b]thiophene 1,1-dioxide | 75% |
The synthesis of the starting material, this compound 1,1-dioxide, from this compound was achieved in a 70% yield. nih.govacs.org This two-step sequence provides an efficient route to C2-alkenylated benzo[b]thiophene 1,1-dioxides, which are valuable for constructing π-conjugated fluorescent molecules. nih.gov
Advanced Characterization and Analytical Methods
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For 6-Methylbenzo[b]thiophene, NMR analysis confirms the connectivity of atoms and the position of the methyl substituent on the benzothiophene core.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzene and thiophene (B33073) rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nuclei. Protons on the aromatic rings typically resonate in the downfield region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns (J-coupling) revealing their positions relative to the sulfur atom and the methyl group. The three protons of the methyl group, being chemically equivalent and shielded, would appear as a singlet at a higher field (upfield) position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~7.3-7.5 | ~125-127 |
| C3 | ~7.2-7.4 | ~123-125 |
| C3a | - | ~139-141 |
| C4 | ~7.7-7.9 | ~123-125 |
| C5 | ~7.1-7.3 | ~129-131 |
| C6 | - | ~136-138 |
| C7 | ~7.6-7.8 | ~121-123 |
| C7a | - | ~139-141 |
| 6-CH₃ | ~2.5 | ~21-22 |
Note: These are approximate values based on known data for similar benzothiophene structures. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.
Key expected IR absorption bands include C-H stretching vibrations for the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would be observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic rings give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The C-S bond stretching is typically weaker and appears in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-electron system of the benzothiophene core is responsible for its UV absorption. The spectrum is expected to show absorption maxima (λmax) corresponding to π→π* transitions. The position and intensity of these bands are characteristic of the benzothiophene chromophore and can be influenced by the methyl substituent.
Table 2: Characteristic IR and UV-Vis Data for Thiophene Derivatives
| Analysis Type | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 | |
| Aromatic C=C Stretch | 1400-1600 | |
| UV-Vis | π→π* Transitions | ~250-300 nm |
Note: These values are based on general data for thiophene and benzothiophene compounds and serve as an estimation.
Mass Spectrometry Techniques (LC/MS, HRMS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₈S), the molecular weight is 148.23 g/mol . chemscene.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The mass spectrum of this compound shows a prominent molecular ion peak at m/z = 148. nist.gov This peak is typically the base peak or one of the most intense peaks, confirming the molecular weight.
The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. A common fragmentation pathway for this compound involves the loss of a hydrogen atom to form a stable thiotropylium-like cation at m/z = 147. Another potential fragmentation is the loss of the methyl group, leading to a fragment at m/z = 133.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with high confidence, thereby confirming its identity and assessing its purity. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound in complex mixtures.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 148 | [C₉H₈S]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [C₉H₇S]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 133 | [C₈H₅S]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
Data sourced from the NIST WebBook. nist.gov
Elemental Analysis and Thermal Studies
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, sulfur) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₉H₈S. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.01 | 108.09 | 72.93% |
| Hydrogen | H | 1.008 | 8.064 | 5.44% |
| Sulfur | S | 32.07 | 32.07 | 21.63% |
| Total | | | 148.224 | 100.00% |
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can provide information about the thermal stability and phase behavior of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting point, boiling point, and other phase transitions. While specific thermal data for this compound is not widely published, such studies would be essential for understanding its physical properties and handling requirements.
Chromatographic Methods for Quantification in Complex Matrices
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly within complex mixtures such as environmental samples or reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. For a moderately nonpolar compound like this compound, reversed-phase HPLC is typically used, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). mdpi.com The compound is separated from other components in the mixture based on its differential partitioning between the two phases. Detection is often achieved using a UV detector set at one of the compound's absorption maxima. mdpi.com By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved. Ultra-Fast Liquid Chromatography (UFLC) operates on the same principles but uses smaller particle sizes in the column and higher pressures to achieve much faster separation times.
Gas Chromatography is also well-suited for the analysis of volatile compounds like this compound. In GC, an inert gas mobile phase carries the vaporized sample through a column. The NIST WebBook provides retention index data for this compound on different types of capillary columns (e.g., OV-73 and SE-52), which aids in its identification in GC analysis. nist.gov
When coupled with mass spectrometry (LC-MS or GC-MS), these chromatographic methods provide a powerful tool for both unambiguous identification (based on mass spectrum) and sensitive quantification, even at trace levels in complex matrices.
Table 5: Example Chromatographic Parameters for Thiophenic Compound Analysis
| Parameter | HPLC Method Example |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 80:20 v/v) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at λmax (e.g., ~230-260 nm) |
| Retention Time | Dependent on specific conditions and column dimensions |
Note: These are typical parameters for the analysis of similar thiophenic compounds and would require optimization for this compound. mdpi.com
Computational Chemistry and Theoretical Investigations
Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity
Ab initio molecular orbital calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, are instrumental in elucidating the electronic structure and reactivity of molecules. wiley.com While specific ab initio studies on 6-Methylbenzo[b]thiophene are not extensively documented in the literature, valuable insights can be drawn from investigations into the parent molecule, benzo[b]thiophene (BT), and its other methyl-substituted isomers, such as 2-methylbenzo[b]thiophene (2-MeBT) and 3-methylbenzo[b]thiophene (3-MeBT). acs.org
These studies reveal that the electronic structure and reactivity of the benzothiophene core are influenced by the position of the methyl group. acs.org The orbital structure of benzo[b]thiophene is a key factor governing its chemical behavior. acs.org For instance, in the context of organometallic chemistry, the preference for metal fragment insertion into specific sulfur-carbon bonds is dictated by the orbital arrangement. acs.org Generally, insertion into the sulfur-carbon(vinyl) bond is favored. acs.org However, subtle changes in the molecule's structure, such as the placement of substituents, can alter this preference. acs.org It is plausible that the methyl group at the 6-position of the benzene ring in this compound would modulate the electron density distribution across the molecule, thereby influencing its reactivity in a similar fashion.
Density Functional Theory (DFT) Studies on Optoelectronic Properties
Density Functional Theory (DFT) has become a important tool for predicting the electronic and optical properties of organic molecules, offering a balance between computational cost and accuracy. growingscience.comscirp.org DFT calculations are particularly useful for studying the optoelectronic properties of conjugated systems like benzothiophene derivatives, which are relevant in the development of materials for organic electronics. rsc.orgscienceopen.comscispace.com
While direct DFT studies on the optoelectronic properties of this compound are limited, research on related benzothiophene derivatives provides a framework for understanding its potential characteristics. For instance, studies on various substituted benzothiophene S,S-dioxides have shown that the introduction of different donor and acceptor groups can tune the Lowest Unoccupied Molecular Orbital (LUMO) energy levels to around -4 eV, making them suitable for applications in solar cells. rsc.org The functionalization of the benzothiophene core is a key strategy for modulating its electronic properties. rsc.org
Furthermore, DFT calculations on thiophene (B33073) and its derivatives have been employed to investigate the impact of substitution on their electronic structure. researchgate.net The replacement of hydrogen atoms with methyl groups, for example, can alter the electronic properties of the thiophene ring. scienceopen.com It is therefore anticipated that the methyl group in this compound influences its optoelectronic properties by modifying the electron distribution within the π-conjugated system.
Prediction of Charge Transfer Characteristics (e.g., Frontier Molecular Orbital Analysis)
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of computational chemistry for predicting the charge transfer characteristics and chemical reactivity of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the kinetic stability and electronic transport properties of a compound. nih.govnih.gov
For benzothiophene and its alkyl derivatives, the HOMO-LUMO gap is a key electronic parameter. researchgate.net A study on a series of these compounds revealed that the HOMO-LUMO gap varies with the substitution pattern on the benzothiophene core. researchgate.net Specifically, molecules with two aromatic rings, with and without alkyl substituents, exhibit a HOMO-LUMO gap in the range of 4.57 to 4.73 eV. researchgate.net The methyl group is observed to influence the electron distribution, particularly affecting the charge concentration on the sulfur atom. researchgate.net
Below is an interactive data table summarizing the calculated electronic properties for a series of organosulfur compounds, including thiophene and benzothiophene, which can provide a comparative context for this compound.
| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (eV) |
| Thiophene | -0.243 | -0.019 | 6.09 |
| Benzothiophene | -0.224 | -0.043 | 4.92 |
| Dibenzothiophene | -0.219 | -0.049 | 4.62 |
Data sourced from a DFT study at the B3LYP/6-311++G* level of theory. researchgate.net*
Computational Approaches in Drug Discovery (e.g., Molecular Dynamics, Machine Learning, Structural Bioinformatics)
The benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry, and computational methods are increasingly being employed to design and evaluate new drug candidates based on this structure. nih.govrsc.org Molecular dynamics (MD) simulations, machine learning (ML), and structural bioinformatics are powerful tools in this endeavor. nih.govajms.iqnih.govtandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand, such as a benzothiophene derivative, and its biological target. nih.govajms.iqnih.govtandfonline.com For instance, MD simulations have been used to study the binding stability of benzothiophene-containing compounds to the estrogen alpha receptor (ERα), a target in breast cancer therapy. nih.gov These simulations can reveal key amino acid residues that are crucial for the stability of the ligand-receptor complex and elucidate the roles of different types of interactions, such as hydrophobic and electrostatic forces. nih.gov Ab initio molecular dynamics has also been used to study the photochemistry of the parent thiophene molecule, revealing the dynamics of ring-opening and intersystem crossing upon photoexcitation. rsc.org
Machine Learning (ML): ML models are being increasingly used to predict the biological activity of molecules and to explore vast chemical spaces for new drug candidates. nih.govcam.ac.ukcam.ac.uknih.govbohrium.com Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, have been developed for benzothiophene derivatives to correlate their molecular features with their antimicrobial activity against multidrug-resistant bacteria. researchgate.net These models can identify key molecular descriptors that are important for biological activity and guide the design of more potent compounds. researchgate.net
Structural Bioinformatics: Structural bioinformatics plays a crucial role in understanding the three-dimensional interactions between drugs and their targets. nih.govrsc.org Molecular docking, a key technique in structural bioinformatics, is used to predict the binding mode of a ligand within the active site of a protein. ajms.iqnih.gov This information is vital for structure-based drug design. For example, molecular docking studies have been performed on novel benzothiophene derivatives to identify potential α-amylase inhibitors for the treatment of diabetes. nih.gov These studies can predict the binding affinity and identify the specific interactions that contribute to the inhibitory activity. nih.gov
While specific computational drug discovery studies focusing on this compound are not widely reported, the extensive research on other benzothiophene derivatives highlights the potential of these computational approaches to explore the therapeutic applications of this compound.
Biological and Pharmacological Research of 6 Methylbenzo B Thiophene Derivatives
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For derivatives of 6-methylbenzo[b]thiophene, SAR studies have been crucial in identifying the structural modifications that enhance their biological activities. These studies have revealed that the nature and position of substituents on the benzo[b]thiophene core significantly influence their pharmacological effects.
Modifications to the core structure of this compound have been shown to affect antibacterial potency, indicating that specific substitutions can either enhance or diminish activity. For instance, the introduction of different functional groups at various positions of the benzothiophene ring can modulate the compound's interaction with biological targets. The electron-rich sulfur atom within the thiophene (B33073) ring plays a significant role in these interactions, often participating in hydrogen bonding, Van der Waals forces, and π-π stacking with target proteins.
Modulation of G-Protein-Coupled Receptors (GPCRs)
G-protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial targets for a vast number of therapeutic drugs. While direct studies on the modulation of a wide range of GPCRs by this compound derivatives are not extensively documented, a significant body of research has focused on a specific subset of this receptor family: the neurokinin receptors. As detailed in the following section, derivatives of this compound have been shown to be potent antagonists of these receptors, highlighting their potential to modulate GPCR signaling pathways. The pharmacological modulation of GPCRs is a key strategy for treating a variety of diseases, including those affecting the central nervous system, inflammatory disorders, and cancer.
Neurokinin Receptor Antagonism Research
Derivatives of this compound have been extensively investigated as antagonists of neurokinin (NK) receptors, a class of GPCRs. Notably, this compound-2-carboxylic acid has been identified as a potent antagonist of the human neurokinin-2 (hNK2) receptor, with some derivatives exhibiting subnanomolar potency in vitro. researchgate.net Further chemical modifications aimed at reducing the peptide character of these compounds have led to improved in vivo antagonist activity. This line of research positions these compounds as potential candidates for treating conditions such as anxiety and depression, where neurokinin receptors are implicated.
Antimicrobial and Antibacterial Efficacy Investigations
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have demonstrated promising antimicrobial and antibacterial properties. Research has shown that certain derivatives exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens.
For instance, a series of new hydrazone derivatives synthesized from this compound-2-carboxylic acid were evaluated for their antibacterial activity. While most showed minimal effects, specific modifications led to improved efficacy against targeted bacterial strains. In another study, some benzo[b]thiophene derivatives demonstrated promising antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Candida species. mdpi.com Against Gram-negative bacteria, the activity was limited when used alone but was markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin B. mdpi.com Some derivatives showed substantial activity against E. coli, with MICs between 8–64 µg/mL in the presence of polymyxin B. mdpi.com
Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Benzo[b]thiophene Derivative 1 | Candida albicans | 32-64 mdpi.com |
| Benzo[b]thiophene Derivative 2 | Candida tropicalis | 32-64 mdpi.com |
| Benzo[b]thiophene Derivative 3 (with Polymyxin B) | Escherichia coli | 8-64 mdpi.com |
Anti-inflammatory and Antioxidant Properties Assessment
Chronic inflammatory diseases are a major health concern, and thiophene derivatives, including those of this compound, have been reported to possess anti-inflammatory effects. These compounds are believed to inhibit key enzymes involved in inflammatory processes. For example, certain derivatives have shown the ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-8 in cellular models of inflammation.
In addition to their anti-inflammatory properties, the antioxidant potential of these compounds has been explored. Substituted diarylamines in the benzo[b]thiophene series have been evaluated for their reducing power and free radical scavenging activity. Structure-activity relationship studies have shown that the position of arylamination on the benzo[b]thiophene moiety and the presence of different substituents on the phenyl and thiophene rings influence their antioxidant capacity.
Anticancer Activity Profiling and Mechanisms of Action
Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action for some of these derivatives involves targeting key proteins involved in cancer cell survival and proliferation.
For example, this compound-2-carboxylic acid has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein that inhibits apoptosis. By downregulating Mcl-1, the compound induces apoptosis and inhibits DNA repair mechanisms, leading to increased cytotoxicity in cancer cells. Furthermore, various 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been extensively studied for their anticancer profiles, showing activity against colorectal cancer cell lines. Some of these compounds have been found to inhibit receptor tyrosine kinases, which are crucial for cell proliferation and growth.
Table 2: Anticancer Activity of Selected Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | LoVo (colorectal cancer) | 57.15 ± 2.48 ekb.eg |
| Compound 19 | HCT-116 (colorectal cancer) | 71.00 ± 2.83 ekb.eg |
| Compound 27 | HEPG-2 (hepatocellular carcinoma) | 8.48 ± 0.9 ekb.eg |
| Compound 27 | HCT-116 (colorectal carcinoma) | 14.52 ± 2.5 ekb.eg |
| Compound 27 | MCF-7 (breast cancer) | 9.78 ± 1.2 ekb.eg |
Antiviral (e.g., Anti-HIV) and Antiparasitic (e.g., Anti-leishmanial, Anti-malarial) Research
The therapeutic potential of this compound derivatives extends to infectious diseases caused by viruses and parasites. While research specifically targeting the 6-methyl derivative in antiviral and broad antiparasitic screens is limited, studies on related thiophene and benzo[b]thiophene compounds have shown promising results.
In the realm of antiparasitic research, aminoquinolines coupled to benzothiophene rings have demonstrated efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Some of these compounds showed improved activities against chloroquine-susceptible strains with IC50 values as low as 6 nM.
Furthermore, 2-aminothiophene derivatives have been investigated as potential agents against leishmaniasis. Certain derivatives have shown pronounced antileishmanial activity against both promastigote and amastigote forms of the parasite, with some compounds being more active and less toxic than the reference drug, meglumine antimoniate.
While direct anti-HIV research on this compound is not prominent, the broader class of thiophene derivatives has been explored. For instance, TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] researchgate.netmdpi.combenzodiazepin-2(1H)-one) derivatives, which contain a thiophene-like fused ring system, have shown potent anti-HIV-1 activity.
Antidiabetic, Anti-tubercular, and Anthelmintic Applications
Antidiabetic Research: Derivatives of benzo[b]thiophene have been investigated for their potential in managing diabetes mellitus, primarily through the inhibition of key enzymes involved in carbohydrate metabolism. One of the primary targets is α-amylase, an enzyme responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme can help in controlling post-prandial hyperglycemia.
In one study, a series of biphenylcarbonitrile-thiazolidinedione conjugates based on the benzo[b]thiophene structure were synthesized and evaluated for their α-amylase inhibitory activity. Several of these compounds exhibited significant inhibition, with some demonstrating greater potency than the standard drug, Acarbose. For instance, compounds 14b and 14d showed an IC50 value of 0.13 μM, while 14c had an IC50 of 0.15 μM, all of which were more potent than Acarbose. researchgate.net Another study on 2-(phenylthio)-ethyl benzoate derivatives identified compound 2a as a potent inhibitor of both α-amylase and α-glycosidase, with IC50 values of 3.57 ± 1.08 µg/ml and 10.09 ± 0.70 µg/ml, respectively, surpassing the efficacy of acarbose in the same assays. nih.gov
Table 1: Antidiabetic Activity of Benzo[b]thiophene Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 14b | α-amylase | 0.13 μM | researchgate.net |
| 14d | α-amylase | 0.13 μM | researchgate.net |
| 14c | α-amylase | 0.15 μM | researchgate.net |
| 2a | α-amylase | 3.57 ± 1.08 µg/ml | nih.gov |
| 2a | α-glycosidase | 10.09 ± 0.70 µg/ml | nih.gov |
| Acarbose (Standard) | α-amylase | >0.15 μM | researchgate.net |
Anti-tubercular Research: Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. Benzo[b]thiophene derivatives have shown promise as potent anti-tubercular agents.
Research into four series of benzo[b]thiophene-2-carboxylic acid derivatives revealed significant in vitro and ex vivo efficacy against Mycobacterium tuberculosis H37Ra (MTB). nih.gov One compound, 7b , was particularly active against multidrug-resistant strains of MTB, with Minimum Inhibitory Concentration (MIC) values ranging from 2.73 to 22.86 μg/mL. nih.govnih.gov Furthermore, compounds 8c and 8g demonstrated notable activity against dormant M. bovis BCG, with MICs of 0.60 and 0.61 μg/mL, respectively. nih.govnih.gov The study highlighted that compounds containing methyl groups, such as 7c , 7f , and 8c , were particularly effective. nih.gov
Table 2: Anti-tubercular Activity of Benzo[b]thiophene Derivatives
| Compound | Target Strain | MIC Value | Reference |
|---|---|---|---|
| 7b | Multidrug-resistant MTB | 2.73–22.86 μg/mL | nih.govnih.gov |
| 8c | Dormant M. bovis BCG | 0.61 μg/mL | nih.govnih.gov |
| 8g | Dormant M. bovis BCG | 0.60 μg/mL | nih.govnih.gov |
| 8g | Active M. bovis BCG | 0.56 μg/mL | nih.gov |
Anthelmintic Research: Helminth infections are a major health concern in many parts of the world. Research has explored the potential of benzo[b]thiophene derivatives as anthelmintic agents. In a study using Indian adult earthworms (Pheritima posthuma), which are physiologically similar to human intestinal roundworms, several synthesized N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives were evaluated. The time taken for paralysis and death of the worms was recorded. While specific time data for paralysis and death were not detailed in the available abstract, the study concluded that certain synthesized derivatives showed promising anthelmintic activity.
Neurodegenerative Disease Research (e.g., Anti-Parkinson, Anti-Alzheimer's)
Anti-Alzheimer's Disease Research: Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the therapeutic strategies involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain.
Several new heterocyclic compounds incorporating the benzo[b]thiophene motif have been synthesized and tested for their ability to inhibit AChE, with IC50 values ranging from 20.8 to 121.7 µM. nih.gov In a study of benzothiophene-chalcone hybrids, compound 5f was identified as the most effective AChE inhibitor with an IC50 of 62.10 μM. nih.gov The same study found that compound 5h was the best BChE inhibitor, with an IC50 of 24.35 μM, which is comparable to the standard drug galantamine (IC50 = 28.08 μM). nih.gov
Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 5f | Acetylcholinesterase (AChE) | 62.10 μM | nih.gov |
| 5h | Butyrylcholinesterase (BChE) | 24.35 μM | nih.gov |
| Galantamine (Standard) | Butyrylcholinesterase (BChE) | 28.08 μM | nih.gov |
Anti-Parkinson's Disease Research: Parkinson's disease is characterized by the loss of dopaminergic neurons. A key therapeutic target is monoamine oxidase-B (MAO-B), an enzyme that degrades dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, thereby alleviating motor symptoms. nih.govexplorationpub.com While direct studies on this compound derivatives as MAO-B inhibitors are not extensively detailed in the provided search results, the broader class of selective MAO-B inhibitors, which includes various heterocyclic structures, is a cornerstone of Parkinson's disease therapy. nih.govexplorationpub.com Preclinical studies have shown that MAO-B inhibitors may also possess neuroprotective properties by reducing oxidative stress. uniroma1.it The development of novel, reversible MAO-B inhibitors is an active area of research to improve safety and efficacy in Parkinson's treatment.
Kinase Inhibition Studies
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug development. Benzo[b]thiophene derivatives have been investigated as potential kinase inhibitors.
A study on 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives found that many of these compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values in the single-digit micromolar range. nih.gov For example, against the liver cancer cell line SMMC-7721, compounds 6a , 6j , and 6o had IC50 values ranging from 2.4 to 6.0 μM. nih.gov These compounds showed selectivity for cancer cells over normal cells, with IC50 values of 15–25 μM against the normal human liver cell line HL-7702. nih.gov
Table 4: Kinase Inhibition and Antiproliferative Activity of Benzo[b]thiophene Derivatives
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 6a | SMMC-7721 (Liver Cancer) | 2.4–6.0 μM | nih.gov |
| 6j | SMMC-7721 (Liver Cancer) | 2.4–6.0 μM | nih.gov |
| 6o | SMMC-7721 (Liver Cancer) | 2.4–6.0 μM | nih.gov |
| 6a | HL-7702 (Normal Liver) | 15–25 μM | nih.gov |
| 6j | HL-7702 (Normal Liver) | 15–25 μM | nih.gov |
| 6o | HL-7702 (Normal Liver) | 15–25 μM | nih.gov |
Estrogen Receptor Modulator Investigations
Selective estrogen receptor modulators (SERMs) are compounds that can act as either agonists or antagonists of estrogen receptors (ERs) in a tissue-specific manner. They are used in the treatment of hormone-sensitive cancers and osteoporosis. The benzo[b]thiophene scaffold is a key feature of the well-known SERM, Raloxifene (B1678788).
Research in this area has focused on synthesizing new benzo[b]thiophene derivatives with modulated ER binding affinity and selectivity. One study developed a family of benzothiophene SERMs that exhibited a range of ERα/ERβ selectivity from 1.2- to 67-fold. Another compound, LY2066948, which has a benzo[b]thiophene core, binds to both ERα and ERβ with high affinity, showing Ki values of 0.51 nM and 1.36 nM, respectively. nih.gov
Table 5: Estrogen Receptor Binding Affinity of Benzo[b]thiophene Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| LY2066948 | ERα | 0.51 nM | nih.gov |
| LY2066948 | ERβ | 1.36 nM | nih.gov |
Cannabinoid Receptor Ligand Development
The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in various physiological processes. CB2 receptor-selective ligands are of particular interest for their potential therapeutic applications in inflammatory diseases, pain, and neurodegenerative disorders without the psychoactive effects associated with CB1 receptor activation.
A study on novel tetrahydrobenzo[b]thiophene derivatives identified compounds with high binding affinity and selectivity for the CB2 receptor. nih.gov Compound 6b from this series was found to be a potent and selective CB2 ligand with a Ki of 2.15 nM and approximately 500-fold selectivity over the CB1 receptor. nih.govresearchgate.net This compound also acted as a full agonist in functional assays. nih.govresearchgate.net
Table 6: Cannabinoid Receptor Binding Affinity of a Tetrahydrobenzo[b]thiophene Derivative
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB2/CB1) | Reference |
|---|---|---|---|---|
| 6b | CB2 | 2.15 nM | ~500-fold | nih.govresearchgate.net |
Applications in Materials Science
Development of Organic Photoelectric Materials
The 6-methylbenzo[b]thiophene moiety is integral to the design of organic photoelectric materials, which are crucial for devices that convert light into electricity or vice versa. researchgate.net Thiophene-based compounds, including benzo[b]thiophene derivatives, are widely used in optoelectronic devices due to their rich π-electron systems and high aromaticity. acs.org The introduction of a thiophene (B33073) 1,1-dioxide group, a derivative of the thiophene structure, can enhance photophysical properties by lowering the HOMO-LUMO energy gap and increasing photoluminescence efficiency. acs.org
Derivatives of benzo[b]thiophene are key components in the development of organic solar cells (OSCs). researchgate.net For instance, small molecules incorporating thieno[3,2-b]thiophene units have been engineered as donor materials in bulk-heterojunction OSCs. mdpi.com In one study, a donor material based on a thieno[3,2-b]thiophene-fused naphthalene core, when paired with a non-fullerene acceptor, resulted in a power conversion efficiency (PCE) of 10.40%. diva-portal.org The high performance is attributed to favorable molecular packing and efficient charge mobility. diva-portal.org The strategic placement of functional groups, like the methyl group in this compound, can influence the electronic properties and solubility of these materials, which are critical for device fabrication and performance. vulcanchem.com
Table 1: Performance of Organic Solar Cells (OSCs) Incorporating Benzo[b]thiophene Derivatives This table presents data for materials structurally related to this compound, illustrating the role of the core structure in device performance.
| Donor Material Base | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| Dithieno[3,2-b:2',3'-d]thiophene (DDT) mdpi.com | - | 6.20% | 0.95 V | 12.01 mA/cm² | 0.54 |
| Thieno[3,2-b]thiophene-fused naphthalene diva-portal.org | PTT-2FIC | 10.40% | 0.87 V | 18.26 mA/cm² | 0.65 |
Investigation as Organic Semiconductor Compounds
The this compound scaffold is a fundamental component in the synthesis of organic semiconductors. vulcanchem.com The planar, conjugated π-system of the benzo[b]thiophene core is conducive to charge transport, a key requirement for semiconductor materials. vulcanchem.com Research has shown that benzo[b]thiophene derivatives can be synthesized and utilized as the active layer in organic field-effect transistors (OFETs), demonstrating p-channel activity. bohrium.com
In a study of solution-processable benzo[b]thiophene derivatives, a compound featuring a single benzo[b]thiophene (BT) moiety attached at the 6-position exhibited the highest charge mobility, reaching up to 0.055 cm²/Vs with a high current on/off ratio. bohrium.com This highlights the importance of the specific isomer and attachment position on the electrical performance. bohrium.com The methyl group can further influence these properties by affecting molecular packing and electronic structure. The conjugated system of these molecules is noted to potentially enhance charge carrier mobility in thin-film transistors. vulcanchem.com Computational studies, such as Density Functional Theory (DFT), are often used to predict the electronic properties, including the HOMO-LUMO gap, which are critical for semiconductor performance. vulcanchem.combohrium.com
Table 2: Electrical Performance of Benzo[b]thiophene-Based Organic Semiconductors This table shows representative data for organic semiconductors based on the benzo[b]thiophene structure.
| Compound Description | Highest Mobility (cm²/Vs) | Current On/Off Ratio | Method of Fabrication |
|---|---|---|---|
| Benzo[b]thiophene moiety attached at the 6-position bohrium.com | 0.055 | 2.5 x 107 | Solution-Shearing |
Research on Nonlinear Optical (NLO) Materials
Organic materials with significant second-order nonlinear optical (NLO) properties are sought after for applications in photonics and high-speed information processing. mdpi.com The design of these materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. nih.gov
The benzo[b]thiophene framework, with its electron-donating nature, can serve as an effective donor or part of the π-conjugated bridge in NLO chromophores. researchgate.netnih.gov Theoretical studies have been conducted to design and predict the NLO properties of molecules incorporating complex thiophene-based structures. For example, a series of compounds based on a 5-methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene core were computationally designed and analyzed. acs.org By modifying the π-spacer and acceptor groups, researchers can tune the NLO response. acs.org These studies calculate properties like the first hyperpolarizability (βtot), which quantifies the second-order NLO effect. acs.org In one such study, designed molecules showed significantly enhanced βtot values compared to a reference compound, demonstrating that structural tailoring of thiophene-based systems can lead to potent NLO materials. acs.org
Table 3: Calculated Nonlinear Optical Properties of Designed Thiophene-Based Chromophores This table presents theoretical data for complex thiophene derivatives, illustrating the potential of the core structure for NLO applications.
| Molecule | HOMO-LUMO Gap (Eg) (eV) | First Hyperpolarizability (βtot) (esu) | Second Hyperpolarizability (γtot) (esu) |
|---|---|---|---|
| DTCM1 acs.org | 1.681 | 7.0440 × 10-27 | - |
| DTCM5 acs.org | 0.968 | - | - |
| DTCM6 acs.org | 1.700 | - | 22.260 × 10-34 |
| ATTR1 (Reference) rsc.org | 2.168 | - | - |
Utilization as Material Science Reagents
Beyond its direct incorporation into functional materials, this compound serves as a crucial synthetic intermediate or building block for more complex molecules and polymers. chemscene.com Its structure allows for a variety of chemical functionalizations, making it a versatile reagent in materials synthesis.
Common reactions include electrophilic aromatic substitution to introduce additional functional groups onto the aromatic rings. Cross-coupling reactions, such as Suzuki and Heck couplings, are also employed to link the this compound unit into larger conjugated frameworks or polymer chains. For instance, it can be used as a monomer in the formation of conjugated polymers for electronic applications. The synthesis of various derivatives, such as this compound-2-carboxylic acid or this compound 1,1-dioxide, provides intermediates that can be further modified for specific material applications. acs.orgamericanelements.com The ability to undergo oxidation at the sulfur atom to form sulfones also provides a route to modify the electronic properties of the resulting materials, often lowering the LUMO level and affecting charge transport characteristics. acs.org
Pharmacokinetic and Toxicological Research Considerations
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
There is no specific data from preclinical in vivo or in vitro studies detailing the ADME profile of 6-Methylbenzo[b]thiophene. Characterization of how this compound is absorbed, where it is distributed within a biological system, how it is metabolized, and the routes and rate of its excretion has not been documented in the reviewed scientific literature.
Acute and Chronic Toxicity Studies in Preclinical Development
Similarly, a review of available literature yielded no specific preclinical studies on the acute or chronic toxicity of this compound. To ascertain the safety profile of a compound, toxicological studies are essential to identify potential adverse effects from short-term (acute) and long-term (chronic) exposure. Such studies for this compound are not present in the public domain, meaning its potential for toxicity remains uncharacterized.
Given the absence of direct research, no data tables or detailed research findings for this compound can be provided. The information available for related compounds, such as other isomers of methylbenzo[b]thiophene or the parent compound benzo[b]thiophene, cannot be extrapolated to this compound due to the specific and strict focus of this article. The influence of the position of the methyl group on the benzothiophene scaffold can significantly alter the compound's biological and toxicological properties.
Future Directions and Research Opportunities
Unanswered Questions in 6-Methylbenzo[b]thiophene Research
Despite significant progress, several key questions regarding this compound and its related structures remain. A primary area of investigation is the complete elucidation of the structure-activity relationships (SAR) that govern their biological effects. While modifications to the benzo[b]thiophene ring are known to influence activity, a more comprehensive understanding is needed to rationally design next-generation compounds with enhanced potency and selectivity. The precise mechanisms of action for many of its observed biological effects, from antimicrobial to anticancer activities, are not fully understood. Further research is required to identify and validate the specific molecular targets and signaling pathways modulated by these compounds. For instance, while some anticancer derivatives are known to target pathways like RhoA/ROCK, the full spectrum of their interactions within the complex cellular environment is yet to be mapped. nih.gov Additionally, the long-term metabolic fate and potential off-target effects of this compound derivatives in biological systems are largely unexplored, representing a critical knowledge gap for their translation into therapeutic agents.
Emerging Synthetic Methodologies and Process Optimization
The synthesis of benzo[b]thiophenes is continually evolving, with new methodologies focused on improving efficiency, yield, and structural diversity. dntb.gov.ua Traditional methods are often limited and may require harsh conditions. google.com Recent advances, however, are providing more versatile and environmentally benign routes.
Emerging strategies include:
Palladium-Catalyzed Reactions : Efficient routes to multisubstituted benzo[b]thiophenes have been developed using palladium-catalyzed intramolecular oxidative C-H functionalization. researchgate.net This method offers high regioselectivity and works with readily available starting materials.
Electrophilic Cyclization : The use of stable sulfonium salts, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, enables the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov This approach proceeds under moderate conditions and tolerates a variety of functional groups, providing 2,3-disubstituted benzo[b]thiophenes in excellent yields. organic-chemistry.org
Photocatalysis : Visible-light-induced halocyclization of 2-alkynylthioanisoles represents a novel, green chemistry approach for preparing 3-halobenzo[b]thiophenes without the need for an external photocatalyst. dntb.gov.ua
Process optimization is a key aspect of this research, focusing on the scalability of these new methods and the use of less toxic, inexpensive reagents and solvents. researchgate.netorganic-chemistry.org
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Target Compounds |
| C-H Functionalization | High regioselectivity, one-pot process | Palladium(II) acetate (Pd(OAc)₂) | Multisubstituted benzo[b]thiophenes |
| Electrophilic Cyclization | Moderate reaction conditions, functional group tolerance | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-disubstituted benzo[b]thiophenes |
| Photocatalysis | Environmentally benign, no external photocatalyst needed | Alkyl halides | 3-halobenzo[b]thiophenes |
| Gewald Reaction | One-pot, multicomponent reaction | Elemental sulfur, base | 2-aminotetrahydrobenzo[b]thiophenes |
Novel Therapeutic Targets and Applications
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.org Research into derivatives of this compound is uncovering novel therapeutic opportunities beyond its established antimicrobial and anti-inflammatory properties. mdpi.comnih.gov
Current areas of active investigation include:
Anticancer Agents : Derivatives are being developed as inhibitors of novel cancer targets. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov Other derivatives have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis that is overactive in many cancers. nih.gov
Neurodegenerative Diseases : The structural similarity of benzo[b]thiophene to chalcones is being exploited to design inhibitors of cholinesterases (AChE and BChE), which are key targets in the treatment of Alzheimer's disease. mdpi.com
Antidepressants : Novel benzo[b]thiophene derivatives have been identified that show dual affinity for the serotonin transporter (5-HTT) and the 5-HT₇ receptor. nih.gov Compounds with this dual action have shown potential for a more rapid onset of antidepressant effects in preclinical models. nih.govresearchgate.net
Antimicrobial Agents : In the face of rising antimicrobial resistance, new benzo[b]thiophene acylhydrazones are being developed. These compounds have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. mdpi.comnih.gov
| Therapeutic Area | Molecular Target | Example Derivative Class |
| Oncology | RhoA/ROCK Pathway | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides |
| Oncology | Phosphoglycerate dehydrogenase (PHGDH) | Benzo[b]thiophene-1,1-dioxides |
| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Benzo[b]thiophene-chalcones |
| Depression | Serotonin Transporter (5-HTT), 5-HT₇ Receptor | Piperazine-substituted benzo[b]thiophenes |
| Infectious Disease | Bacterial cell components | Benzo[b]thiophene acylhydrazones |
Advanced Computational Modeling and Design
Computational chemistry is becoming an indispensable tool in the study of benzo[b]thiophene derivatives. Molecular docking, quantum chemical calculations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are accelerating the drug discovery process. mdpi.com
Molecular Docking : These studies are used to predict and analyze the binding interactions between benzo[b]thiophene derivatives and their protein targets. For instance, docking has been used to understand how novel anticancer derivatives bind to the RhoA GTPase and how cholinesterase inhibitors interact with the active sites of AChE and BChE. nih.govmdpi.com
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are employed to study the electronic structure and properties of these molecules. nih.gov This helps in understanding their reactivity, stability, and spectroscopic characteristics, which can be correlated with biological activity. nih.govmdpi.com
ADME/Toxicity Prediction : In silico tools are used early in the design phase to predict the pharmacokinetic properties of new compounds. This helps to identify candidates with better drug-like properties, such as good oral bioavailability and the ability to cross the blood-brain barrier for neurological targets, while filtering out those with potential liabilities. mdpi.com
These computational approaches enable a more rational design of new this compound analogues, prioritizing the synthesis of compounds with the highest probability of success and minimizing time-consuming and expensive laboratory work.
Collaborative Research Initiatives in Benzo[b]thiophene Chemistry
The complexity of modern drug discovery and materials science necessitates a collaborative approach. Progress in the field of benzo[b]thiophene chemistry is increasingly driven by partnerships between academic institutions, specialized research centers, and pharmaceutical companies. For example, research on zileuton, a drug for asthma, involved scientists at Abbott Laboratories. nih.gov The development of novel therapeutics often involves multidisciplinary teams of synthetic chemists, pharmacologists, computational biologists, and clinicians.
These collaborations facilitate the sharing of resources, expertise, and specialized equipment. International and inter-institutional projects allow for the integration of diverse perspectives and skill sets, from fundamental synthetic methodology development to high-throughput biological screening and advanced clinical trials. Such initiatives are crucial for translating basic research findings on compounds like this compound into tangible applications that can address pressing global health challenges. The continued growth of open science platforms and consortium-based research will likely accelerate the pace of discovery in this promising area of heterocyclic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methylbenzo[b]thiophene, and how are yields optimized under varying conditions?
- Methodology : The synthesis of this compound derivatives often involves multi-step reactions. For example, tetrahydrobenzo[b]thiophenes can be synthesized via cyclization reactions using sulfur and N-ethylmorpholine in ethanol, yielding 27–33% under ambient conditions . Another approach employs K₂CO₃ in methanol/DMF for deprotection, achieving yields up to 96% . For substituted variants, Suzuki coupling or Friedel-Crafts alkylation can introduce methyl groups at the 6-position, with reaction times and solvent polarity critically influencing yield .
- Data : In one protocol, 3-(2-Thiophene)-6-methylbenzo[b]thiophene was synthesized in 59% yield using toluene at 112°C for 3 hours, characterized by IR (C=N stretch at 1540 cm⁻¹) and decomposition at 196°C .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?
- Methodology :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bonds in thiophene cores average 1.71 Å, aligning with MP2/6-311G** calculations) .
- IR/NMR : IR identifies functional groups (e.g., C=N stretches at 1540–1580 cm⁻¹), while ¹H NMR confirms substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm) .
- Data : For 6-(4-Methoxyphenyl)naphtho[2,3-b]benzothiophene, X-ray analysis confirmed a dihedral angle of 5.2° between the benzothiophene and naphthalene systems, with R factor = 0.046 .
Q. How can thiophene content be quantitatively analyzed in complex matrices?
- Methodology : The GB/T 14327-2009 standard specifies UV-Vis or HPLC methods for benzene-thiophene mixtures, with detection limits of 0.1 mg/kg. Dilution is required for concentrations >250 mg/kg .
Advanced Research Questions
Q. How do computational models (e.g., DFT, MP2) predict the electronic and adsorption properties of this compound?
- Methodology : MP2/6-311G** optimizes geometries closer to experimental data than B3LYP. For adsorption on phyllosilicate surfaces, periodic DFT models (e.g., SIESTA) replicate experimental cell parameters (deviation <1%) and predict adsorption energies via van der Waals interactions .
- Data Contradiction : Theoretical entropy (S°) for thiophene (278 J/mol·K) slightly overestimates experimental values (265 J/mol·K), suggesting recalibration of torsional modes in force fields .
Q. What strategies resolve contradictions between synthetic yields and theoretical reaction efficiencies?
- Methodology :
- Kinetic profiling : Monitor intermediates via TLC or in-situ NMR to identify rate-limiting steps (e.g., deprotection in THF vs. DMF) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiencies for methyl-substituted derivatives .
Q. How can photocatalytic applications of this compound derivatives be optimized?
- Methodology : Incorporating electron-deficient thiophene cores (e.g., dibenzothiophene sulfone) into conjugated polymers enhances visible-light absorption. K₂HPO₃ as a co-catalyst boosts H₂ evolution rates to 44.2 mmol h⁻¹ g⁻¹ by improving charge separation .
Q. What structural features of this compound correlate with biological activity (e.g., anti-HIV, anticancer)?
- Methodology :
- SAR studies : Methyl groups at the 6-position increase lipophilicity, enhancing membrane permeability. Substituents like 4-methoxyphenyl improve binding to HIV protease (IC₅₀ reduction by 40% vs. unsubstituted analogs) .
- Crystallographic validation : X-ray structures reveal planar benzothiophene systems facilitating intercalation with DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
